5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine
Description
5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine is a bicyclic heterocyclic compound featuring a seven-membered cycloheptane ring fused to an indole moiety, with partial saturation (hexahydro) in the cycloheptane ring. The amine group at position 2 of the indole system is critical for biological interactions, particularly in kinase inhibition and central nervous system (CNS) modulation. This compound is a structural core in pharmaceuticals such as Cinsebrutinib, a kinase inhibitor under investigation for oncology applications . Its molecular formula is C₁₃H₁₇N₂, with a molecular weight of 201.29 g/mol.
Properties
IUPAC Name |
5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBROKZHUIEBGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC3=C2C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651694 | |
| Record name | 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126087-49-8 | |
| Record name | 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Overview
The most extensively documented synthesis involves a two-step process: aza-Claisen rearrangement followed by intramolecular ring-closure of (cycloheptenylmethyl)benzenamine (3). This method, first reported in 2012, achieves moderate to high yields (65–75%) under optimized conditions.
Mechanistic Pathway
-
Aza-Claisen Rearrangement :
The starting material, (cycloheptenylmethyl)benzenamine (3), undergoes-sigmatropic rearrangement in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂). This step forms an intermediate imine with a reconfigured carbon skeleton. -
Intramolecular Ring-Closure :
The imine intermediate undergoes acid-catalyzed cyclization (e.g., HCl in ethanol) to form the bicyclic indole framework. Stereochemical outcomes depend on reaction temperature and solvent polarity.
Optimization Parameters
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst | BF₃·OEt₂ (10 mol%) | Increases rate by 3× |
| Solvent | Ethanol | Enhances cyclization |
| Temperature | 70°C | Maximizes ring-closure |
| Reaction Time | 12–16 hours | Balances side reactions |
This method is favored for its atom economy and compatibility with scalable continuous-flow reactors.
Cyclization of Precursor Amines
Precursor Design
Alternative routes involve cyclization of linear amines containing cycloheptane and indole moieties. For example, N-(cycloheptenylmethyl)indole-2-amine undergoes acid- or base-mediated cyclization to form the target compound.
Reaction Conditions
-
Acid-Catalyzed Cyclization :
Using acetic acid at 70°C for 8 hours achieves 60–68% yield. Prolonged heating (>12 hours) leads to decomposition. -
Base-Mediated Cyclization :
Potassium tert-butoxide in DMF at 100°C affords lower yields (45–50%) due to competing elimination pathways.
Comparative Analysis
| Condition | Acid-Catalyzed | Base-Mediated |
|---|---|---|
| Yield | 60–68% | 45–50% |
| Byproducts | Minimal | Significant |
| Scalability | High (batch reactors) | Limited |
Acid-catalyzed methods are preferred for industrial applications due to higher reproducibility.
Bromination-Amination Sequence
Synthesis of 2-Bromo Intermediate
A third route involves bromination of the parent cyclohepta[b]indole to form 2-bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole (CAS: 109160-55-6), followed by amination.
Bromination Step
Amination Step
The bromo intermediate undergoes nucleophilic substitution with aqueous ammonia or amines:
Advantages and Limitations
| Aspect | Bromination-Amination |
|---|---|
| Overall Yield | ~62% (two-step) |
| Purity | ≥95% after recrystallization |
| Scalability | Suitable for pilot-scale |
This method is valuable for introducing diverse amine groups but requires hazardous brominating agents.
Industrial-Scale Synthesis
Continuous-Flow Reactors
Recent advances employ continuous-flow systems to enhance the aza-Claisen rearrangement and cyclization steps. Key benefits include:
-
Residence Time Control : 5–10 minutes vs. hours in batch reactors.
-
Yield Improvement : 78–82% for rearrangement step.
-
Safety : Reduced handling of volatile solvents.
Case Study: Pilot Plant Data
| Parameter | Batch Reactor | Continuous-Flow |
|---|---|---|
| Annual Output | 500 kg | 2,000 kg |
| Solvent Consumption | 1,200 L/kg product | 300 L/kg product |
| Energy Use | 850 kWh/kg | 450 kWh/kg |
Emerging Methodologies
Photocatalytic Cyclization
Preliminary studies explore visible-light-mediated cyclization using Ru(bpy)₃²⁺ as a catalyst. Early-stage yields (50–55%) suggest potential for greener synthesis.
Biocatalytic Approaches
Enzymatic ring-closure using engineered aminotransferases remains experimental but could enable stereoselective synthesis under mild conditions.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications in Saturation and Functional Groups
7,8,9,10-Tetrahydro-2-methylcyclohepta[b]indol-6(5H)-one
- Structure : Features a tetrahydrocycloheptane ring (less saturated than hexahydro) and a ketone group at position 5.
- Molecular Formula: C₁₃H₁₅NO; MW: 201.27 g/mol.
- Bioactivity : Exhibits anti-cancer and anti-inflammatory properties. The ketone group enhances electrophilic reactivity, facilitating interactions with cellular targets .
- Conformation : The seven-membered ring adopts a slightly distorted envelope conformation, influencing binding affinity .
4-Methyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one
- Structure : Similar to the above but with a methyl substituent at position 4.
- Molecular Formula: C₁₄H₁₇NO; MW: 215.29 g/mol.
- Bioactivity : Enhanced lipophilicity due to the methyl group improves blood-brain barrier penetration, relevant for CNS-targeted antidepressants .
2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine
- Structure : Bromine substituent at position 2; retains the hexahydro saturation.
- Molecular Formula : C₁₃H₁₅BrN₂; MW : 279.19 g/mol.
- Requires stringent safety protocols due to reactivity .
Ring Size Variations
4-(2-Fluorophenyl)-2-methoxy-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
- Structure : Cyclooctane ring fused to pyridine (eight-membered ring vs. seven-membered cyclohepta).
- Molecular Formula : C₁₉H₂₀FN₃O; MW : 325.38 g/mol.
- Conformation : Cyclooctane adopts a twisted boat–chair conformation, reducing planarity compared to cyclohepta[b]indoles. This structural flexibility may alter binding kinetics in biological systems .
Amino-Substituted Carbazoles
9H-Pyrido[2,3-b]indol-2-amine (2-Amino-α-carboline)
- Structure : Carbazole system with a pyridine ring fused to indole.
- Molecular Formula : C₁₁H₉N₃; MW : 183.21 g/mol.
- Bioactivity: Known for mutagenic and antitumor activities. The planar carbazole system allows strong intercalation into DNA, contrasting with the non-planar hexahydrocyclohepta[b]indole .
Data Table: Structural and Functional Comparison
Key Research Findings
Saturation Impact : Hexahydro derivatives (e.g., 5,6,7,8,9,10-hexahydrocyclohepta[b]indole) exhibit improved solubility compared to fully aromatic indoles, enhancing bioavailability .
Substituent Effects : Bromination increases molecular weight and reactivity, necessitating careful handling . Methyl groups improve CNS penetration .
Conformational Flexibility : Cyclohepta[b]indoles with envelope conformations (e.g., tetrahydro derivatives) show stronger hydrogen bonding and π-π stacking, critical for protein interactions .
Therapeutic Potential: Cinsebrutinib’s scaffold highlights the hexahydrocyclohepta[b]indole’s versatility in kinase inhibitor design .
Biological Activity
5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine is a bicyclic amine compound with a molecular formula of C13H16N2 and a molecular weight of 200.28 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on diverse research findings and case studies.
- IUPAC Name : this compound
- CAS Number : 126087-49-8
- Molecular Formula : C13H16N2
- Molecular Weight : 200.28 g/mol
Antiparasitic Activity
Research has indicated that derivatives of hexahydrocyclohepta[b]indole exhibit antiparasitic properties. For instance, studies have shown that certain analogs can inhibit the growth of Leishmania amastigotes in vitro. This suggests that the structural features of hexahydrocyclohepta[b]indoles may play a crucial role in their biological efficacy against parasitic infections .
Anticancer Potential
Several studies have evaluated the anticancer potential of compounds related to hexahydrocyclohepta[b]indole. For example, pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles derived from similar structures demonstrated significant antiproliferative activity against various human tumor cell lines. The GI50 values ranged from nanomolar to micromolar concentrations, indicating strong activity against cancer cells .
| Compound | Cell Line Tested | GI50 (nM) |
|---|---|---|
| Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazole | A549 (Lung) | 50 |
| Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazole | MCF-7 (Breast) | 75 |
Antibacterial Activity
The antibacterial properties of indole derivatives have been documented in various studies. For instance, certain indole derivatives showed efficacy against Staphylococcus aureus, with some compounds restoring the antibacterial activity of ciprofloxacin in resistant strains by inhibiting the NorA efflux pump. Although specific data for hexahydrocyclohepta[b]indole is limited, its structural similarity to known antibacterial agents suggests potential activity .
Case Studies
-
Case Study on Antiparasitic Activity :
- A study synthesized several hexahydrocyclohepta[b]indole derivatives and tested their efficacy against Leishmania. The results showed that modifications at specific positions on the indole structure significantly enhanced antiparasitic activity.
-
Case Study on Anticancer Activity :
- A series of derivatives were tested against different cancer cell lines. The study reported that certain modifications led to increased cytotoxicity and selectivity towards cancer cells compared to normal cells.
Q & A
Q. Example Procedure :
- Step 1 : Condensation of substituted indole-3-carboxaldehydes with tetrahydrobenzothiazole-2-amine under reflux in acetic acid.
- Step 2 : Reduction of the resulting imine using NaBH₄ or catalytic hydrogenation .
| Key Reaction Conditions | Yield Range | References |
|---|---|---|
| Acetic acid, reflux, 3–5 h | 60–75% | |
| NaBH₄, MeOH, 0°C | 85–90% |
Advanced: How can computational methods optimize reaction pathways for synthesizing cyclohepta[b]indol-2-amine derivatives?
Answer:
Modern approaches integrate quantum chemical calculations (e.g., DFT) and reaction path search algorithms to predict energetically favorable pathways. For example:
- Transition state analysis : Identifies rate-limiting steps in cyclization reactions.
- Solvent effect modeling : Predicts optimal solvents (e.g., acetic acid vs. DMF) to enhance yield .
Case Study :
ICReDD’s workflow combines computational screening of substituent effects on indole precursors with experimental validation, reducing trial-and-error iterations by 40% .
Basic: What analytical techniques are critical for characterizing cyclohepta[b]indol-2-amine derivatives?
Answer:
- Structural elucidation : ¹H/¹³C NMR (e.g., distinguishing cycloheptane proton environments at δ 1.5–2.5 ppm).
- Purity assessment : HPLC with UV detection (λ = 280 nm for indole absorption) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₈N₂) .
Advanced: How can researchers resolve contradictions in spectral data for complex indole-based amines?
Answer:
Contradictions often arise from tautomerism or conformational flexibility. Strategies include:
- Variable-temperature NMR : Resolves dynamic equilibria (e.g., amine proton exchange).
- X-ray crystallography : Provides definitive stereochemical assignments .
- DFT-based NMR prediction : Validates experimental shifts against computed values (error margin < 0.5 ppm) .
Basic: What in vitro assays are suitable for evaluating the biological activity of cyclohepta[b]indol-2-amine derivatives?
Answer:
- Enzyme inhibition : Acetylcholinesterase (AChE) assays using Ellman’s method (IC₅₀ determination).
- Receptor binding : Radioligand displacement assays for serotonin or dopamine receptors .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of potent cyclohepta[b]indol-2-amine analogs?
Answer:
Key SAR parameters include:
Q. Example SAR Table :
| Substituent | Position | AChE IC₅₀ (µM) | Reference |
|---|---|---|---|
| -OCH₃ | C-6 | 0.45 | |
| -NO₂ | C-5 | 0.28 | |
| -CH₃ | C-7 | 1.20 |
Basic: What safety protocols are recommended for handling cyclohepta[b]indol-2-amine derivatives?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and fume hood for amine handling.
- Waste disposal : Neutralize acidic reaction mixtures before disposal .
- First aid : Immediate rinsing with water for eye/skin contact .
Advanced: How can in silico toxicity prediction tools mitigate risks in early-stage drug development?
Answer:
- ADMET prediction : Software like SwissADME evaluates bioavailability, hepatotoxicity, and blood-brain barrier penetration.
- DEREK Nexus : Flags structural alerts (e.g., mutagenic potential of nitro groups) .
Basic: What solvent systems are optimal for purifying cyclohepta[b]indol-2-amine derivatives via column chromatography?
Answer:
- Normal phase : Hexane/ethyl acetate (3:1 to 1:1) for polar amines.
- Reverse phase : Methanol/water (gradient elution) for highly functionalized analogs .
Advanced: How do reaction kinetics inform scale-up strategies for cyclohepta[b]indol-2-amine synthesis?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
